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Abstract
FD&C Red No. 40 (Allura Red AC) is a synthetic monoazo dye extensively used in the food,

drug, and cosmetic industries. Since its introduction in 1971 as a replacement for the delisted

FD&C Red No. 2, its safety and regulatory status have been subjects of scientific scrutiny and

public interest. This technical guide provides a comprehensive overview of the history, chemical

synthesis, regulatory approvals, and key toxicological evaluations of FD&C Red No. 40. It

includes summaries of quantitative data, detailed methodologies from pivotal safety studies,

and visual diagrams of its chemical synthesis, regulatory timeline, and a recently elucidated

signaling pathway associated with gut inflammation. This document is intended to serve as a

technical resource for researchers, scientists, and professionals in drug development.

History and Development
FD&C Red No. 40 was developed in 1971 by the Allied Chemical Corporation.[1][2] Its

introduction was a direct response to the growing health concerns surrounding FD&C Red No.

2 (Amaranth), which would ultimately be banned by the U.S. Food and Drug Administration

(FDA) in 1976.[2] Red No. 40 was developed to be a more stable and safer alternative.[2][3] Its

popularity grew rapidly, and by 1980, its annual production had surpassed 2.3 million

kilograms.[1][3]
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Chemical Synthesis
FD&C Red No. 40 is a petroleum-derived azo dye.[4][5] The synthesis is a well-established

industrial process involving a diazotization reaction followed by an azo coupling reaction.[6]

The common method begins with the diazotization of p-cresidinesulfonic acid (5-amino-4-

methoxy-2-toluenesulfonic acid), which is then chemically coupled with 2-naphthol-6-sulfonic

acid (Schaeffer's salt) to form the final dye molecule.[1][6][7]
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Diagram 1: Chemical Synthesis of FD&C Red No. 40.
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The regulatory landscape for FD&C Red No. 40 varies globally, but it is approved for use in

many major markets. Key regulatory bodies including the U.S. FDA, the European Food Safety

Authority (EFSA), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have

evaluated its safety.

United States (FDA)
The FDA approved FD&C Red No. 40 for use in food, drugs, and cosmetics in 1971 under the

Color Additive Amendments of 1960.[1][2][8] This legislation requires that all color additives be

demonstrated as safe for their intended use before marketing.[2][9] It is listed in the Code of

Federal Regulations (CFR) under 21 CFR 74.340 for food use. The FDA requires batch

certification for Red No. 40 to ensure it meets strict purity specifications.

European Union (EFSA)
Allura Red AC was approved as a food colorant in the European Union in 1994 and is

designated with the E number E129.[1][3] Following a 2007 study by the University of

Southampton that suggested a possible link between certain artificial food dyes (including Red

No. 40) and hyperactivity in children, the EU instituted mandatory warning labels on foods

containing these colorants.[2][10] The label states that the color "may have an adverse effect

on activity and attention in children."[10] EFSA has re-evaluated the dye multiple times,

maintaining the established Acceptable Daily Intake (ADI).[6][10]

JECFA and Global Status
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) first evaluated Allura Red

AC in 1980 and established an ADI of 0-7 mg/kg of body weight per day.[7][11] This ADI has

been reaffirmed in subsequent evaluations.[11] The dye is permitted for use in numerous other

countries, including Canada, Japan, and Australia, though specific regulations and permitted

use levels may vary.[7][12]
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Diagram 2: Regulatory Approval Timeline for FD&C Red No. 40.

Quantitative Data Summary
The following tables summarize the key chemical properties and established safety thresholds

for FD&C Red No. 40.

Table 1: Chemical and Physical Properties
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Property Value Reference(s)

Chemical Name

Disodium 6-hydroxy-5-[(2-

methoxy-5-methyl-4-

sulfonatophenyl)azo]-2-

naphthalenesulfonate

[6]

Common Names
Allura Red AC, FD&C Red No.

40, E129, C.I. 16035
[1][8]

Molecular Formula C₁₈H₁₄N₂Na₂O₈S₂ [6][7]

Molecular Weight 496.42 g/mol [6][7]

Appearance Dark red powder or granules [6]

Solubility Water-soluble [1][6]

Maximum Absorbance (λmax) ~504 nm (in water, pH 7) [1][7]

Table 2: Toxicological and Regulatory Thresholds

Parameter Value Establishing Body Reference(s)

Acceptable Daily

Intake (ADI)

0–7 mg/kg body

weight/day
JECFA / EFSA [4][5][7]

No-Observed-

Adverse-Effect Level

(NOAEL) (Male Rats,

Lifetime)

2829 mg/kg/day

(5.19% in diet)
Borzelleca et al. [13]

No-Observed-

Adverse-Effect Level

(NOAEL) (Female

Rats, Lifetime)

901 mg/kg/day (1.39%

in diet)
Borzelleca et al. [13]

No-Observed-

Adverse-Effect Level

(NOAEL) (Mice,

Lifetime)

~7300-8300

mg/kg/day (5.19% in

diet)

Borzelleca et al. [1]
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Key Experimental Protocols and Findings
The safety of FD&C Red No. 40 has been evaluated through numerous toxicological studies.

The methodologies and results of key carcinogenicity, genotoxicity, and developmental toxicity

studies are detailed below.

Carcinogenicity Studies
Objective: To assess the long-term carcinogenic potential of FD&C Red No. 40 in rodents.

Methodology (Borzelleca et al., 1989 & 1991):

Species: Charles River CD (Sprague-Dawley) rats and CD-1 mice.[1][13]

Study Design: Lifetime toxicity/carcinogenicity studies, including an in utero exposure phase.

[1][13]

Administration: The dye was administered as a dietary admixture.

Dose Levels: Dietary concentrations of 0.0% (control), 0.37%, 1.39%, and 5.19%.[1][13]

Exposure: Parental generations were exposed through mating, gestation, and lactation. The

F1 generation was then exposed for their lifetime (up to 121 weeks for rats, 109 weeks for

mice).[1][13]

Group Size: 50-100 animals of each sex per group.[1][13]

Endpoints: Observations for clinical signs of toxicity, body weight changes, food

consumption, survival, and comprehensive gross and histopathological examination of

organs and tissues for neoplastic lesions.[1][13]

Findings: The studies concluded that FD&C Red No. 40 was not carcinogenic in rats or mice

under the tested conditions. The only significant compound-related effect was a reduction in

body weight in high-dose female rats. The No-Observed-Adverse-Effect-Level (NOAEL) was

determined to be 1.39% in the diet for female rats and 5.19% for male rats and both sexes of

mice.[1][13]

Genotoxicity Studies
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Objective: To evaluate the potential for FD&C Red No. 40 to induce genetic mutations or

chromosomal damage.

Methodology (Honma, 2015):

Design: A battery of in vivo genotoxicity assays conducted in accordance with OECD

guidelines.

Assays Performed:

Comet Assay (OECD TG 489): To detect DNA strand breaks in cells from the liver and

glandular stomach.

Micronucleus Test (OECD TG 474): To assess chromosomal damage

(clastogenicity/aneugenicity) in bone marrow erythrocytes.

Transgenic Rodent Gene Mutation Assay (gpt delta mouse): To measure gene mutations

in the liver and glandular stomach.

Species: Male Muta™Mouse and gpt delta mice.

Administration: Oral administration of Allura Red AC.

Dose Levels: Doses up to the maximum recommended levels by OECD guidelines were

used (e.g., up to 2000 mg/kg body weight).

Findings: Allura Red AC did not induce a significant increase in DNA damage, micronuclei, or

gene mutations in any of the tissues examined. The results showed a clear absence of in vivo

genotoxic activity under the conditions of these guideline-compliant studies. These findings

were crucial in addressing earlier concerns raised by EFSA based on a non-guideline

compliant study.

Developmental and Reproductive Toxicity Study
Objective: To assess the effects of FD&C Red No. 40 on reproductive success and fetal

development.

Methodology (Vorhees et al., 1983):
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Species: Adult Sprague-Dawley rats.[4]

Study Design: A multi-generational study assessing reproductive performance and offspring

development.

Administration: FD&C Red No. 40 was administered as a dietary admixture.

Dose Levels: 0.0% (control), 2.5%, 5.0%, and 10.0% of the diet.[4]

Exposure: Parental animals were fed the diets for 2 weeks prior to breeding and throughout

gestation and lactation. Offspring were continued on the same diets post-weaning.[4]

Endpoints:

Parental: Body weight, food consumption, reproductive success (fertility, gestation length).

Offspring: Survival, body weight, brain weight, physical development landmarks (e.g.,

vaginal patency), and a battery of behavioral tests (running wheel activity, open-field

tests).[4]

Findings: At high doses (up to 10% of the diet), Red No. 40 produced evidence of both physical

and behavioral toxicity. Effects included significantly reduced reproductive success, lower

parental and offspring body weights, reduced brain weight, and decreased survival.

Behaviorally, a substantial decrease in running wheel activity was observed.[4] It is important to

note that the dose levels used in this study are significantly higher than the established ADI.

Signaling Pathway: Gut Inflammation
Recent research has begun to elucidate the molecular mechanisms by which FD&C Red No.

40 may influence gut health. A study by Kwon et al. (2022) demonstrated that chronic exposure

in mice can promote susceptibility to colitis.

The proposed pathway involves the following key steps:

Increased Serotonin (5-HT): Chronic exposure to Allura Red AC leads to elevated levels of

serotonin (5-hydroxytryptamine) in the colon.[6][7] This effect was shown to be dependent on

tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme for 5-HT biosynthesis.[6][7]
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MLCK Activation: The increased serotonin impairs the epithelial barrier function of the gut.

This impairment is mediated via the activation of myosin light chain kinase (MLCK).[6][7]

Barrier Dysfunction: Activated MLCK leads to the phosphorylation of myosin light chains,

causing contraction of the perijunctional actomyosin ring and increasing intestinal

permeability (i.e., "leaky gut").

Inflammation: This compromised barrier function allows luminal antigens to cross into the

tissue, triggering an inflammatory response and increasing susceptibility to conditions like

colitis.[6][8] The process is also influenced by alterations in the gut microbiota.[6][7]
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Diagram 3: Proposed Signaling Pathway for Allura Red AC-Induced Gut Inflammation.
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FD&C Red No. 40 was developed as a stable and safe alternative to previously used red food

colorants. Its history is intertwined with the evolution of food additive regulation in the 20th

century. Extensive toxicological testing, including lifetime carcinogenicity studies in rodents and

a battery of guideline-compliant genotoxicity assays, has generally supported its safety at

current levels of consumption, leading to its approval by major regulatory agencies worldwide.

The established ADI of 0-7 mg/kg bw/day is considered protective of public health. However,

ongoing research continues to explore its biological effects, with recent studies pointing to a

potential role in modulating gut health and inflammation through specific signaling pathways

involving serotonin. For professionals in research and drug development, it is critical to

recognize both the extensive safety database that supports its regulatory status and the

emerging science that suggests potential bioactivity, particularly with chronic exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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